(R)-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-10-7-8-18(9-10)12-6-4-5-11(16)13(12)19(21)22/h4-6,10H,7-9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGWUSCKTSAXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation via Palladium-Catalyzed Cycloisomerization
A pivotal step in the synthesis involves constructing the pyrrolidine scaffold. Chen et al. demonstrated a Pd-catalyzed cycloisomerization/nucleophilic addition/reduction sequence to generate spiro-pseudoindoxyl intermediates, which are subsequently functionalized into pyrrolidines. For example, tert-butyl pent-4-yn-1-yl(tosyl)carbamate undergoes cyclization in the presence of Pd(PPh$$3$$)$$2$$Cl$$_2$$ (2 mol%) and CuI (2 mol%) in tetrahydrofuran (THF) at room temperature, yielding a pyrrolidine derivative with 85% efficiency. This method ensures excellent stereoselectivity, critical for obtaining the (R)-configuration.
Reaction Conditions:
Introduction of the 3-Fluoro-2-Nitrophenyl Group
The fluoronitroaromatic moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A patent by AU2007214709 details the use of 3-fluoro-2-nitroiodobenzene in a Pd-mediated cross-coupling reaction with pyrrolidine intermediates. Alternatively, electrophilic fluorination of pre-nitrated aryl rings using Selectfluor® achieves regioselective fluorine incorporation. The nitro group is typically installed early in the synthesis to leverage its directing effects for subsequent functionalization.
Example Procedure:
- React pyrrolidine intermediate with 3-fluoro-2-nitroiodobenzene in THF.
- Add Pd(PPh$$3$$)$$4$$ (5 mol%) and K$$2$$CO$$3$$ (2 equiv).
- Heat at 80°C for 12 hours.
- Isolate product via column chromatography (SiO$$_2$$, hexane/EtOAc 3:1).
Carbamate Protection with tert-Butyloxycarbonyl (Boc)
The final step involves Boc protection of the pyrrolidine amine. According to Evitachem’s synthesis protocol, the amine is treated with di-tert-butyl dicarbonate (Boc$$_2$$O) in dichloromethane (DCM) under basic conditions (triethylamine, 1.5 equiv). This reaction proceeds at 0°C to minimize side reactions, achieving >90% conversion. The Boc group enhances solubility and prevents undesired nucleophilic reactions during subsequent steps.
Optimized Parameters:
- Reagent: Boc$$_2$$O (1.2 equiv)
- Base: Et$$_3$$N (1.5 equiv)
- Solvent: DCM
- Temperature: 0°C → 25°C
- Yield: 92%
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or THF favor Pd-catalyzed couplings, while DCM is ideal for Boc protection due to its low nucleophilicity. Elevated temperatures (80–100°C) accelerate cross-coupling reactions but risk decomposition of heat-sensitive intermediates.
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh$$3$$)$$4$$) paired with copper(I) iodide enhance coupling efficiency by mitigating oxidative addition barriers. For stereocontrol, chiral ligands such as BINAP are occasionally employed, though their use in large-scale synthesis remains cost-prohibitive.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, MeCN/H$$_2$$O 70:30) confirms >98% purity, with enantiomeric excess determined via chiral chromatography (Chiralpak AD-H, 95:5 hexane/i-PrOH).
Comparative Analysis of Synthetic Methods
| Method | Yield | Stereoselectivity | Cost |
|---|---|---|---|
| Pd-catalyzed cyclization | 85% | >95% ee | High |
| Boc protection | 92% | N/A | Moderate |
| Suzuki coupling | 78% | N/A | High |
The Pd-catalyzed route offers superior stereocontrol but requires expensive catalysts. Boc protection is cost-effective but demands rigorous temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The fluoro-substituted nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of small molecules with biological targets. Its structural features make it suitable for binding studies and the investigation of molecular recognition processes.
Medicine
In medicine, ®-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drug candidates with potential therapeutic effects.
Industry
In the industrial sector, this compound can be utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Utility : The tert-butyl carbamate group in the reference compound facilitates selective deprotection in the presence of nitro groups, a feature exploited in peptide mimetic syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
